An In-Depth Technical Guide on 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
An In-Depth Technical Guide on 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde
Disclaimer: Publicly available scientific literature and databases lack specific experimental data on the basic physicochemical properties, detailed synthetic protocols, and biological mechanisms for 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde. This guide synthesizes information on the core imidazo[1,5-a]pyridine scaffold and related derivatives to provide a comprehensive overview and a projected experimental framework for researchers.
Introduction
3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural similarity to purines and its remarkable photophysical properties.[1] Derivatives of imidazo[1,5-a]pyridine are explored for a wide range of applications, including pharmaceuticals, fluorescent probes, and organic electronics.[2][3] The presence of a phenyl group at the 3-position and a reactive carbaldehyde group at the 1-position makes this molecule a versatile building block for further chemical modifications.
Core Physicochemical and Basic Properties
While specific quantitative data for 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde is not available, the properties of the parent imidazo[1,5-a]pyridine ring system provide insight into its expected chemical behavior.
Basicity: The imidazo[1,5-a]pyridine core contains two nitrogen atoms. The nitrogen at position 2 is part of an imidazole-like substructure, and the nitrogen at position 5 is part of a pyridine-like substructure. The overall basicity is influenced by the availability of the lone pair of electrons on these nitrogen atoms for protonation. In related heterocyclic systems, the imidazole nitrogen is generally more basic than the pyridine nitrogen. However, the electron-withdrawing nature of the carbaldehyde group at the 1-position and the electronic effects of the phenyl group at the 3-position will modulate the basicity of the entire molecule. Precise determination of the pKa value would require experimental analysis.
Solubility and Stability: The solubility of the parent 3-phenylimidazo[1,5-a]pyridine has been measured to be 19.1 µg/mL at pH 7.4.[4] The introduction of a polar carbaldehyde group is expected to influence its solubility in organic solvents. The imidazo[1,5-a]pyridine scaffold is generally stable.[2]
Data Summary (Vendor Information):
| Property | Value | Reference |
|---|---|---|
| CAS Number | 446830-54-2 | N/A |
| Molecular Formula | C₁₄H₁₀N₂O | N/A |
| Molecular Weight | 222.25 g/mol | N/A |
| Appearance | Light brown powder | N/A |
| Melting Point | 122-127 °C | N/A |
Proposed Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde are not explicitly published. However, based on established methodologies for related compounds, a plausible synthetic and analytical workflow is proposed.
3.1. Proposed Synthesis: Vilsmeier-Haack Formylation
The introduction of a formyl group onto an electron-rich heterocyclic ring is commonly achieved via the Vilsmeier-Haack reaction.[5] This protocol outlines a hypothetical synthesis starting from the precursor, 3-phenylimidazo[1,5-a]pyridine.
Materials:
-
3-phenylimidazo[1,5-a]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 3-phenylimidazo[1,5-a]pyridine (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 3-phenylimidazo[1,5-a]pyridine dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40-45 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde.
3.2. Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to confirm the molecular structure, including the presence of the aldehyde proton signal (typically ~9-10 ppm) and the correct number and integration of aromatic protons.
-
Mass Spectrometry (MS): Obtain a high-resolution mass spectrum (HRMS) using techniques like Electrospray Ionization (ESI) to confirm the exact mass and elemental composition (C₁₄H₁₀N₂O).
-
Infrared (IR) Spectroscopy: Record the IR spectrum to identify key functional groups. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
Melting Point Analysis: Determine the melting point of the purified solid and compare it with reported values.
Workflow and Pathway Visualizations
The following diagrams illustrate the proposed experimental workflow for synthesis and characterization, and the general structure of the core molecule.
Caption: Proposed workflow for the synthesis and characterization of the title compound.
Caption: Numbering and substitution pattern of the core molecule.
Biological Activity and Applications
Specific biological activities for 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde have not been reported. However, the broader class of imidazo[1,5-a]pyridines exhibits a range of biological effects and applications:
-
Medicinal Chemistry: The scaffold is a component in molecules investigated as anticancer, anti-inflammatory, and antiviral agents.
-
Fluorescent Probes: Due to their intrinsic fluorescence, high quantum yields, and large Stokes shifts, these compounds are excellent candidates for developing probes for bioimaging and cellular studies.[2][3][6]
-
Materials Science: The photophysical properties of these compounds make them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic materials.[2]
No specific signaling pathways involving 3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde have been identified in the literature. Therefore, a diagrammatic representation of its mechanism of action cannot be provided at this time. Further research is required to elucidate its biological targets and effects on cellular processes.
